molecular formula C8H16N2O6S2 B2646301 2-(Thiomorpholinosulfonyl)ethanamine oxalate CAS No. 1322604-70-5

2-(Thiomorpholinosulfonyl)ethanamine oxalate

Cat. No.: B2646301
CAS No.: 1322604-70-5
M. Wt: 300.34
InChI Key: SXWWANCQCNZCEG-UHFFFAOYSA-N
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Description

2-(Thiomorpholinosulfonyl)ethanamine oxalate (CAS 1322604-70-5) is a chemical compound with the molecular formula C 8 H 16 N 2 O 6 S 2 and a molecular weight of 300.35 . This thiomorpholino-sulfonyl derivative serves as a valuable building block in medicinal chemistry and drug discovery research. The compound's key structural feature, the thiomorpholinosulfonyl group, is recognized for its application in the design of bioactive molecules. Specifically, thiomorpholino sulfonyl groups have been incorporated into patented substituted benzamide compounds investigated for their therapeutic potential . Furthermore, thiomorpholino chemistry is gaining significant traction in the development of next-generation antisense oligonucleotide (ASO) therapeutics. Thiomorpholino oligonucleotides (TMOs) represent a promising class of nucleic acid analogs that demonstrate excellent efficacy in preclinical models, such as inducing exon skipping for the treatment of Duchenne muscular dystrophy (DMD) . Researchers utilize this compound as a key synthetic intermediate to introduce the thiomorpholino-sulfonyl moiety into target structures, facilitating the exploration of new pharmaceutical agents and advanced oligonucleotide chemistries. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

oxalic acid;2-thiomorpholin-4-ylsulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S2.C2H2O4/c7-1-6-12(9,10)8-2-4-11-5-3-8;3-1(4)2(5)6/h1-7H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWWANCQCNZCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiomorpholinosulfonyl)ethanamine oxalate typically involves the reaction of thiomorpholine with ethanamine in the presence of a sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholinosulfonyl)ethanamine oxalate undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield thiomorpholine derivatives with different oxidation states.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Thiomorpholinosulfonyl)ethanamine oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Thiomorpholinosulfonyl)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(Thiomorpholinosulfonyl)ethanamine oxalate can be contextualized by comparing it to related ethanamine derivatives. Key analogs include sulfonyl-substituted ethanamines, thiomorpholine-containing compounds, and psychoactive phenethylamines. Below is a detailed analysis:

Structural Analogues

2-(Piperazin-1-ylsulfonyl)ethanamine oxalate Structural Difference: Replaces thiomorpholine with piperazine, a six-membered ring containing two nitrogen atoms. Impact: Piperazine’s higher basicity compared to thiomorpholine may enhance solubility in acidic environments. Molecular Weight: 283 g/mol (oxalate salt) vs. 302 g/mol for the target compound .

2-(Thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethanamine hydrochloride Structural Difference: Features dual thiophene rings and a sulfonyl group. The hydrochloride salt offers higher stability under physiological conditions compared to oxalate .

4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide hydrochloride Structural Difference: Incorporates a chlorophenyl group and a thiomorpholine oxide ring. Impact: The chlorophenyl group enhances hydrophobic interactions, while the oxidized sulfur in thiomorpholine may reduce metabolic degradation .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Acceptors Solubility (mg/mL) Salt Form
This compound 302 0.5 8 >10 (aqueous) Oxalate
2-(Piperazin-1-ylsulfonyl)ethanamine oxalate 283 -0.2 9 >20 (aqueous) Oxalate
25B-NBOMe 394 3.8 5 <1 Free base
2-(Thiophen-2-yl)-2-sulfonylethanamine HCl 322.5 1.2 6 ~5 Hydrochloride
  • logP : The target compound’s lower logP (0.5) compared to 25B-NBOMe (3.8) reflects higher polarity due to the sulfonyl and oxalate groups, favoring aqueous solubility .
  • Hydrogen Bonding: The thiomorpholinosulfonyl group provides two additional hydrogen-bond acceptors (sulfonyl oxygen atoms) compared to piperazine analogs, enhancing target binding specificity .

Pharmacological and Biochemical Interactions

  • NBOMe Compounds (e.g., 25B-NBOMe) : These phenethylamines act as potent 5-HT2A receptor agonists, with high lipophilicity enabling blood-brain barrier penetration. In contrast, the target compound’s sulfonyl group limits CNS activity but may favor peripheral targets like enzymes or HSP90 .
  • Indole-based Ethanamines (): Demonstrated antiplasmodial activity via hydrogen bonding with HSP90’s GLU527 and TYR604.

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